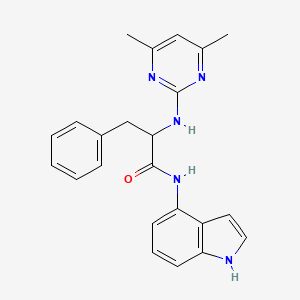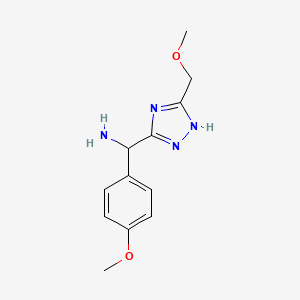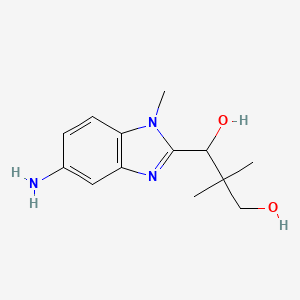
5-Bromothiophene-2,3-dicarboxylic acid
Descripción general
Descripción
5-Bromothiophene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO4S and a molecular weight of 251.05 . It is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2,3-dicarboxylic acid consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine and carboxylic acid groups attached . The predicted boiling point is 434.2±45.0 °C, and the predicted density is 2.089±0.06 g/cm3 .Physical And Chemical Properties Analysis
5-Bromothiophene-2,3-dicarboxylic acid has a predicted boiling point of 434.2±45.0 °C and a predicted density of 2.089±0.06 g/cm3 . Its pKa is predicted to be 2.78±0.10 .Aplicaciones Científicas De Investigación
Synthesis of Spasmolytic Compounds : A study by Rasool et al. (2020) explored the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid. These compounds showed significant spasmolytic effects, with one compound, in particular, demonstrating an excellent spasmolytic effect. The study also conducted density functional theory (DFT) calculations to understand the structural and electronic properties of these compounds (Rasool et al., 2020).
Electrochemical and Conductivity Studies : Lee et al. (2002) discussed the simple preparation of terthiophene-3′-carboxylic acid, a derivative of 5-bromothiophene. They characterized its polymer film using various techniques and found that its conductivity increased even in a state of full oxidation. This research highlights the potential of 5-bromothiophene derivatives in electrochemical applications (Lee et al., 2002).
Photochemical Behavior in Arylation : D’Auria et al. (1989) investigated the photochemical arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate. Their study provides insight into the different reactivities of these compounds under photochemical conditions, which is crucial for synthesizing various aromatic compounds (D’Auria et al., 1989).
Antibacterial and Antifungal Properties : A study by Sharma et al. (2022) reported on the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and their antibacterial and antifungal activities. These compounds exhibited good antibacterial and antifungal effects, suggesting potential applications in medical research (Sharma et al., 2022).
Synthesis of Heterocyclic Compounds : Ames and Ribeiro (1975) demonstrated the synthesis of thienopyranones and thienopyridinones from bromothiophene-carboxylic acids. Their methodology provides a route to various heterocyclic compounds, highlighting the versatility of 5-bromothiophene derivatives in organic synthesis (Ames & Ribeiro, 1975).
Propiedades
IUPAC Name |
5-bromothiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOYVVRKBWNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603232.png)

methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B603245.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B603247.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)

![(4-{[4-(Azepan-1-ylsulfonyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B603252.png)